molecular formula C12H15FN2O B1398950 (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone CAS No. 1248184-59-9

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone

Cat. No.: B1398950
CAS No.: 1248184-59-9
M. Wt: 222.26 g/mol
InChI Key: JWBXZNNRFLMEAR-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone is a chemical compound that features a piperidine ring attached to a methanone group, which is further substituted with an amino and a fluorine group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone typically involves the reaction of 4-amino-2-fluorobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the phenyl ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, leading to modulation of their activity. The piperidine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • 2-(4-Amino-2-fluorophenyl)-4-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine

Uniqueness

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone is unique due to the presence of both an amino and a fluorine group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The piperidine ring also provides a distinct structural feature that can enhance its binding interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-amino-2-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXZNNRFLMEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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